N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzenesulfonamide
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Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzenesulfonamide, also known as BQS, is a chemical compound that has been studied for its potential use in scientific research. BQS belongs to the class of quinoline derivatives and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Antitumor Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzenesulfonamide derivatives have shown promising antitumor properties. For instance, certain tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Compounds within this class demonstrated more potent and efficacious outcomes than Doxorubicin, a reference drug, in terms of their IC50 values, indicating their potential as new antitumor agents (Alqasoumi et al., 2010).
Antimicrobial Activity
The quest for new antimicrobial agents has led to the synthesis of quinoline clubbed with sulfonamide moiety derivatives. These compounds were specifically synthesized to serve as antimicrobial agents, with several demonstrating high activity against Gram-positive bacteria. This highlights their potential in addressing resistance issues and infections caused by various bacterial strains (Biointerface Research in Applied Chemistry, 2019).
Enzyme Inhibition
Derivatives of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzenesulfonamide have been studied for their ability to inhibit human carbonic anhydrases (hCAs). A novel series of these derivatives were designed to improve selectivity towards druggable isoforms through the addition of hydrophobic/hydrophilic functionalities. Among these, certain derivatives exhibited remarkable inhibition for the brain-expressed hCA VII isoform, demonstrating their potential in developing treatments targeting specific hCAs (Bruno et al., 2017).
Anticancer Agents Synthesis
The incorporation of the tetrahydroisoquinoline moiety in pharmaceutical agents is motivated by its presence in biologically active molecules. Research aimed at synthesizing novel anticancer drugs with modifications on the phenyl ring of this moiety has shown potential. The modifications aim to enhance the biological properties, such as antitumor and antimicrobial activities, of these molecules, making them excellent candidates for pharmaceutical applications (Cancer Research, 2010).
Cognitive Enhancing Properties
Investigations into the cognitive-enhancing properties of compounds with the sulfonamide moiety have identified potent, selective antagonists of the 5-HT6 receptor. These antagonists have demonstrated cognitive enhancement in aged rat models, potentially mediated by enhancements of cholinergic function. Such findings support the therapeutic utility of 5-HT6 receptor antagonists in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-18-7-10-20(11-8-18)29(27,28)24-19-9-12-21-17(14-19)6-13-22(26)25(21)15-16-4-2-1-3-5-16/h1-5,7-12,14,24H,6,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNJIOHOBWPWSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzenesulfonamide |
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